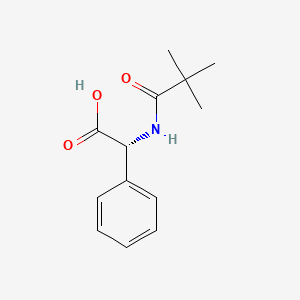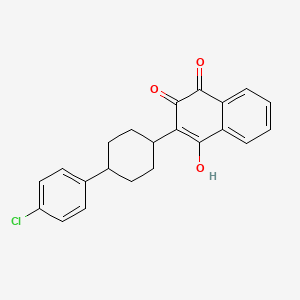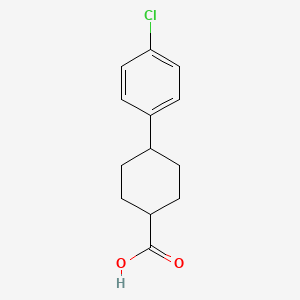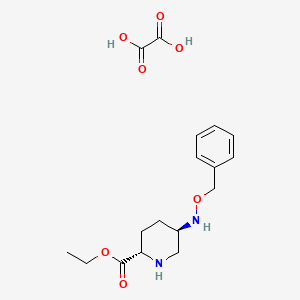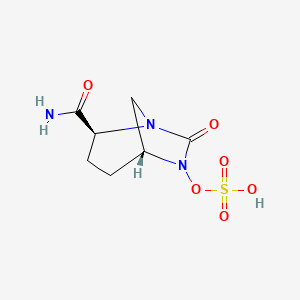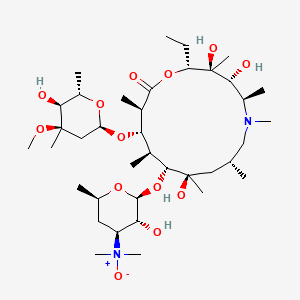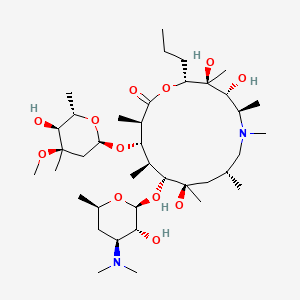
Deoxy-Didroartemisinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxy-Didroartemisinin is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. Artemisinin and its derivatives, including this compound, are known for their potent antimalarial properties. These compounds have been extensively studied for their ability to combat malaria, a disease caused by Plasmodium parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxy-Didroartemisinin is synthesized through a series of chemical reactions starting from artemisinin. The process involves the reduction of artemisinin to dihydroartemisinin, followed by further chemical modifications to obtain this compound. The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Deoxy-Didroartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Specific functional groups in this compound can be substituted with other groups under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Deoxy-Didroartemisinin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other artemisinin derivatives.
Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Primarily used for its antimalarial properties, but also explored for its potential in treating other diseases such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of Deoxy-Didroartemisinin involves the generation of reactive oxygen species (ROS) within the target cells. These ROS cause oxidative stress, leading to the damage of cellular components and ultimately cell death. The compound targets the heme groups within the malaria parasite, disrupting its metabolic processes and leading to its elimination .
Comparison with Similar Compounds
- Artemisinin
- Dihydroartemisinin
- Artemether
- Artesunate
Comparison: Deoxy-Didroartemisinin is unique among its counterparts due to its specific chemical structure, which imparts distinct pharmacological properties. While all these compounds share a common mechanism of action involving the generation of ROS, this compound has been found to have enhanced stability and efficacy in certain applications .
Properties
CAS No. |
112419-27-9 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1 |
InChI Key |
JQGOBHOUYKYFPD-ISOSDAIHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


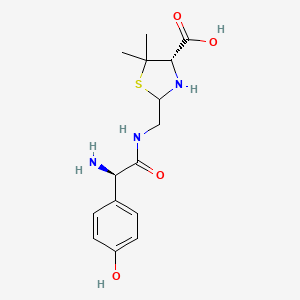
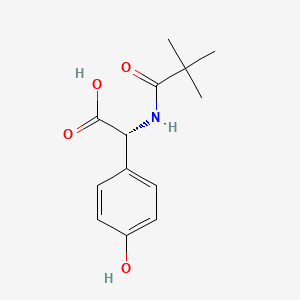
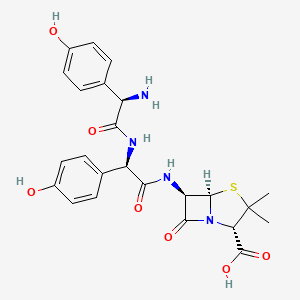
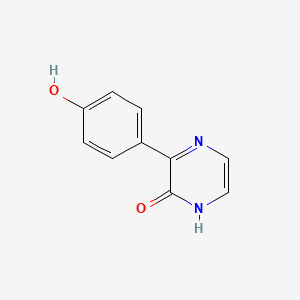
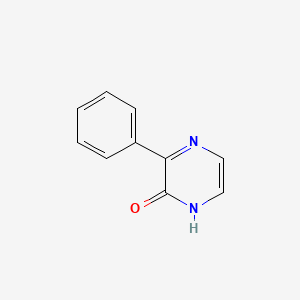
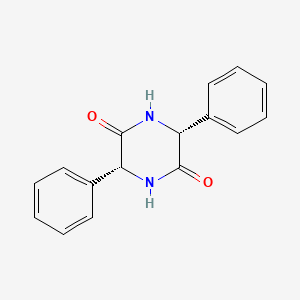
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
